Cas no 793690-04-7 (6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid)

6-4-(Pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid is a sulfonamide-based compound featuring a pyrrolidine-1-sulfonyl moiety and a hexanoic acid linker. Its structure combines a sulfonamide group, known for its versatility in medicinal chemistry, with a flexible aliphatic chain, enhancing solubility and potential for further functionalization. The pyrrolidine sulfonyl group may contribute to improved binding affinity in biological systems, making it a candidate for enzyme inhibition or receptor modulation. This compound is of interest in pharmaceutical research, particularly in the development of protease inhibitors or anti-inflammatory agents. Its synthetic accessibility and modular design allow for derivatization, supporting structure-activity relationship studies. Suitable for controlled reactions, it offers utility in drug discovery and biochemical applications.
6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid structure
793690-04-7 structure
Product Name:6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid
CAS No:793690-04-7
MF:C16H24N2O6S2
MW:404.50156211853
CID:844206
PubChem ID:2555952
Update Time:2025-05-23

6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 6-([[4-(PYRROLIDIN-1-YLSULFONYL)PHENYL]SULFONYL]AMINO)HEXANOIC ACID
    • 6-({[4-(pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid
    • 6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid
    • C16H24N2O6S2
    • Z45511764
    • 6-[4-(pyrrolidine-1-sulfonyl)benzenesulfonamido]hexanoic acid
    • SR-01000059955
    • J-517975
    • EN300-11319
    • 793690-04-7
    • 6-(4-(Pyrrolidin-1-ylsulfonyl)phenylsulfonamido)hexanoic acid
    • 6-(4-(Pyrrolidin-1-ylsulfonyl)phenylsulfonamido)hexanoicacid
    • AKOS027427142
    • SR-01000059955-1
    • 6-[(4-pyrrolidin-1-ylsulfonylphenyl)sulfonylamino]hexanoic Acid
    • G76246
    • 6-((4-(PYRROLIDIN-1-YLSULFONYL)PHENYL)SULFONAMIDO)HEXANOIC ACID
    • MDL: MFCD06363741
    • Inchi: 1S/C16H24N2O6S2/c19-16(20)6-2-1-3-11-17-25(21,22)14-7-9-15(10-8-14)26(23,24)18-12-4-5-13-18/h7-10,17H,1-6,11-13H2,(H,19,20)
    • InChI Key: WUYSAHQQHNINMJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)S(NCCCCCC(=O)O)(=O)=O)(N1CCCC1)(=O)=O

Computed Properties

  • Exact Mass: 404.10757884g/mol
  • Monoisotopic Mass: 404.10757884g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 10
  • Complexity: 652
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 138Ų

6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid Pricemore >>

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Additional information on 6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid

6-4-(Pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic Acid: A Comprehensive Overview

6-4-(Pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid (CAS No. 793690-04-7) is a specialized sulfonamide derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique pyrrolidine-1-sulfonyl and benzenesulfonamidohexanoic acid moieties, has garnered attention for its versatile applications in drug discovery and development. Its molecular structure, which combines a sulfonamide group with a hexanoic acid chain, makes it a valuable intermediate in the synthesis of biologically active molecules.

The growing interest in 6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid is driven by its potential role in targeting enzymes and receptors involved in inflammatory and metabolic pathways. Researchers are particularly intrigued by its ability to act as a sulfonamide-based inhibitor, a feature that aligns with current trends in precision medicine. With the rise of AI-driven drug discovery, compounds like this are increasingly being explored for their structure-activity relationships (SAR) and potential therapeutic benefits.

One of the key advantages of 6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid is its solubility profile, which enhances its applicability in aqueous formulations. This property is critical for drug delivery systems, especially in the development of oral or injectable medications. Additionally, its sulfonamide group contributes to its stability under physiological conditions, making it a reliable candidate for further pharmacological studies.

In the context of market dynamics, the demand for sulfonamide derivatives like 6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid is expected to grow, particularly in the pharmaceutical and biotechnology sectors. The compound's versatility as a building block for more complex molecules positions it as a valuable asset in medicinal chemistry. Furthermore, its compatibility with high-throughput screening (HTS) methodologies makes it a preferred choice for modern drug discovery pipelines.

From a synthetic chemistry perspective, 6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid offers opportunities for structural modifications to optimize its biological activity. Researchers are exploring its potential as a scaffold for designing novel enzyme inhibitors or receptor modulators. This aligns with the broader industry focus on small-molecule therapeutics, where tailored chemical structures are essential for achieving desired pharmacological effects.

In summary, 6-4-(pyrrolidine-1-sulfonyl)benzenesulfonamidohexanoic acid (CAS No. 793690-04-7) represents a promising compound in the realm of drug discovery and biochemical research. Its unique structural features, combined with its potential applications in targeted therapies, make it a subject of ongoing scientific inquiry. As the field of precision medicine continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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